molecular formula C49H35N B12826698 N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine

N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine

Cat. No.: B12826698
M. Wt: 637.8 g/mol
InChI Key: SQYTVGCILBVCJQ-UHFFFAOYSA-N
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Description

N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is an organic compound known for its significant role in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its complex molecular structure, which includes biphenyl and fluorenyl groups, making it an excellent hole-transport material.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and fluorenyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions usually involve high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to purify the final product, ensuring it meets the stringent requirements for use in electronic devices.

Chemical Reactions Analysis

Types of Reactions

N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenated reagents such as bromine or chlorine under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce fully hydrogenated biphenyl compounds.

Scientific Research Applications

N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is extensively used in scientific research, particularly in the field of organic electronics. Its applications include:

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine involves its ability to transport holes efficiently in electronic devices. The molecular structure allows for effective charge transfer, reducing energy loss and improving device performance. The compound interacts with the electronic states of the device, facilitating the movement of positive charges (holes) through the material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine stands out due to its unique combination of biphenyl and fluorenyl groups, which provide superior hole-transport capabilities and stability compared to other similar compounds. This makes it a preferred choice in high-performance electronic devices.

Properties

Molecular Formula

C49H35N

Molecular Weight

637.8 g/mol

IUPAC Name

9,9-diphenyl-N,N-bis(4-phenylphenyl)fluoren-4-amine

InChI

InChI=1S/C49H35N/c1-5-16-36(17-6-1)38-28-32-42(33-29-38)50(43-34-30-39(31-35-43)37-18-7-2-8-19-37)47-27-15-26-46-48(47)44-24-13-14-25-45(44)49(46,40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-35H

InChI Key

SQYTVGCILBVCJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC6=C5C7=CC=CC=C7C6(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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